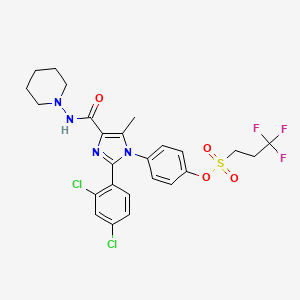

AZD-2207

Description

BenchChem offers high-quality AZD-2207 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZD-2207 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

866598-45-0 |

|---|---|

Molecular Formula |

C25H25Cl2F3N4O4S |

Molecular Weight |

605.5 g/mol |

IUPAC Name |

[4-[2-(2,4-dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)imidazol-1-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate |

InChI |

InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-23(20-10-5-17(26)15-21(20)27)34(16)18-6-8-19(9-7-18)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35) |

InChI Key |

NHIXRYPUVCFFAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)OS(=O)(=O)CCC(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core In Vitro Mechanism of AZD-2207 (Olaparib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2207, widely known as Olaparib (AZD2281), is a potent, orally bioavailable inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the cellular DNA damage response (DDR) network, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Olaparib's mechanism of action exploits the concept of synthetic lethality, a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. This principle makes Olaparib particularly effective in cancers with pre-existing defects in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, most notably those with mutations in the BRCA1 or BRCA2 genes.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary in vitro mechanism of action of Olaparib revolves around two key processes: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.

-

Catalytic Inhibition of PARP: Olaparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of downstream DNA repair factors to the site of SSBs, leading to their accumulation.

-

PARP-DNA Trapping: Beyond enzymatic inhibition, Olaparib traps PARP1 and PARP2 on the DNA at the site of damage. This creates a cytotoxic DNA-lesion complex that is more toxic than the unrepaired SSB alone. These trapped complexes stall and collapse replication forks during S-phase, leading to the formation of highly toxic DSBs.

In normal, healthy cells, these resulting DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of HR-deficient cancer cells is the cornerstone of Olaparib's therapeutic efficacy.

Signaling Pathway of Olaparib-Induced Synthetic Lethality

Caption: Olaparib's mechanism of action leading to synthetic lethality in HR-deficient cells.

Quantitative In Vitro Activity of Olaparib (AZD-2207)

The in vitro potency of Olaparib has been evaluated across a wide range of cancer cell lines using various assays. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line's genetic background, particularly its HR status, and the assay methodology.

| Cell Line | Cancer Type | HR Status | Assay Type | IC50 (µM) | Reference |

| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Clonogenic Assay | ~0.01 | [3] |

| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | Not Specified | Sensitive | [1] |

| LNCaP | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 4.41 (parental) | [4] |

| C4-2B | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 28.9 (parental) | [4] |

| DU145 | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 3.78 (parental) | [4] |

| ES-2 | Ovarian Cancer | Not Specified | SRB Assay | Not Predictable | [5] |

| OVCA420* | Ovarian Cancer | Not Specified | SRB Assay | Not Predictable | [5] |

| Calu-6 | Non-Small Cell Lung Cancer | Not Specified | Clonogenic Assay | ~1 (24h exposure) | [6] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Clonogenic Assay | >5 (24h exposure) | [6] |

| SW620 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 0.03 - 0.1 | [1] |

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Olaparib concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After drug treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.[5]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

Caption: A typical workflow for a clonogenic survival assay.

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of Olaparib. The treatment duration can be continuous or for a defined period (e.g., 24 hours) followed by washout.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot survival curves to determine the IC50.[4][7]

Western Blotting for DNA Damage Markers

Western blotting can be used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and the inhibition of PARylation.

-

Cell Lysis: Treat cells with Olaparib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against γH2AX, PAR, PARP1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of γH2AX and PARylation.[8][9]

Conclusion

The in vitro mechanism of action of AZD-2207 (Olaparib) is centered on the induction of synthetic lethality in cancer cells with deficient homologous recombination repair. By inhibiting PARP enzymes and trapping them on DNA, Olaparib leads to an accumulation of toxic DNA double-strand breaks that cannot be repaired in these vulnerable cells, resulting in their selective demise. The quantitative data from various in vitro assays consistently demonstrate the potent and selective activity of Olaparib in HR-deficient cancer cell lines. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other PARP inhibitors in a preclinical setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AZD-2207 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AZD-2207 was a drug candidate under development by AstraZeneca. Its development was discontinued, and detailed proprietary data regarding its target validation is not publicly available. This guide, therefore, focuses on the publicly identified target of AZD-2207, the Cannabinoid Receptor 1 (CB1), and provides a comprehensive overview of the principles and methodologies involved in the identification and validation of a target for a compound like AZD-2207, using the CB1 receptor as a representative example.

Introduction to AZD-2207 and its Identified Target

AZD-2207 was identified as a cannabinoid receptor CB1 antagonist.[1] The CB1 receptor is a G protein-coupled receptor (GPCR) and a key component of the endocannabinoid system. It is primarily expressed in the central nervous system, but also found in peripheral tissues. The CB1 receptor is involved in a variety of physiological processes, including appetite, pain sensation, mood, and memory. As such, it has been a target for the development of therapies for conditions like obesity and type 2 diabetes mellitus, which were the intended indications for AZD-2207.[1]

Target Identification: Pinpointing the Molecular Target

The initial phase of drug discovery involves the identification of the molecular target responsible for the therapeutic effect of a compound. For a compound like AZD-2207, this would have likely involved a combination of techniques:

-

Affinity Chromatography: Using a derivative of AZD-2207 as bait to isolate its binding partners from cell or tissue lysates.

-

Chemical Proteomics: Employing chemical probes based on the AZD-2207 scaffold to identify interacting proteins in a cellular context.

-

Computational Modeling: Docking studies to predict the binding of AZD-2207 to a panel of known receptors, with the CB1 receptor likely showing a high predicted affinity.

Target Validation: Confirming the Role of the CB1 Receptor

Once the CB1 receptor was identified as the primary target of AZD-2207, a rigorous validation process would have been initiated to confirm that modulation of this target is responsible for the desired pharmacological effects and to assess potential liabilities. This process typically involves a series of in vitro and in vivo experiments.

In Vitro Validation: Characterizing the Interaction and Functional Consequences

In vitro validation aims to quantify the interaction of the compound with its target and to understand the downstream cellular consequences of this interaction.

The following table summarizes the types of quantitative data that would be generated during the in vitro validation of a CB1 receptor antagonist. The values presented are hypothetical and for illustrative purposes, based on publicly available data for other CB1 antagonists.

| Assay Type | Parameter | Description | Hypothetical Value for a CB1 Antagonist |

| Radioligand Binding Assay | Ki (nM) | Inhibition constant, reflecting the affinity of the antagonist for the CB1 receptor. | 1.5 |

| GTPγS Binding Assay | IC50 (nM) | Concentration of the antagonist required to inhibit 50% of the agonist-stimulated GTPγS binding. | 15 |

| cAMP Accumulation Assay | IC50 (nM) | Concentration of the antagonist required to inhibit 50% of the agonist-induced change in cAMP levels. | 25 |

| Selectivity Profiling | Ki Ratio (CB2/CB1) | Ratio of binding affinities for the CB2 receptor versus the CB1 receptor, indicating selectivity. | >1000 |

Radioligand Binding Assay Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human CB1 receptor.

-

Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., AZD-2207).

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 receptor are prepared.

-

Assay Setup: Membranes are incubated with a CB1 receptor agonist (e.g., WIN 55,212-2) in the presence of varying concentrations of the antagonist (e.g., AZD-2207) and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Separation: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G proteins is measured.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and an IC50 value is determined.

cAMP Accumulation Assay Protocol:

-

Cell Culture: Whole cells expressing the CB1 receptor are used.

-

Assay Setup: Cells are pre-incubated with varying concentrations of the antagonist.

-

Stimulation: The cells are then stimulated with a CB1 receptor agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The inhibition of the agonist-induced change in cAMP levels by the antagonist is measured to determine the IC50.

Mandatory Visualizations

Caption: A generalized workflow for GPCR antagonist target validation.

Caption: Simplified signaling pathway of the CB1 receptor.

Conclusion

The identification and validation of a drug's target is a critical and complex process in pharmaceutical research. While specific details for AZD-2207 are limited due to its discontinued development, its identification as a CB1 receptor antagonist places it within a well-studied area of pharmacology. The methodologies and workflows described in this guide provide a foundational understanding of the steps required to confidently link a compound to its molecular target and to build a robust scientific case for its further development. The ultimate goal of this rigorous process is to ensure that new medicines are both safe and effective, targeting the right biological pathways to treat human disease.

References

An In-Depth Technical Guide to the Pathway Analysis and Signaling of PARP Inhibitor Olaparib (AZD-2281)

Disclaimer: The compound "AZD-2207" specified in the topic does not correspond to a known therapeutic agent in publicly available scientific literature and databases. It is highly probable that this is a typographical error for AZD-2281 , the well-characterized and clinically approved PARP inhibitor known as Olaparib . This technical guide will, therefore, focus on the pathway analysis and signaling of Olaparib (AZD-2281).

Introduction

Olaparib (AZD-2281) is a first-in-class, potent, orally active inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the cellular machinery that repairs single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The therapeutic efficacy of Olaparib is primarily exploited in cancers with deficiencies in the homologous recombination (HR) pathway for double-strand DNA break (DSB) repair, most notably those with mutations in the BRCA1 and BRCA2 genes. This guide provides a comprehensive overview of the signaling pathways modulated by Olaparib, quantitative data from key studies, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Synthetic Lethality

The primary mechanism of action of Olaparib is the induction of synthetic lethality . This occurs when the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is compatible with cell viability. In the context of Olaparib, this involves the dual inhibition of PARP-mediated SSB repair and a pre-existing defect in HR-mediated DSB repair.

In a healthy cell, SSBs are efficiently repaired by the BER pathway, in which PARP plays a crucial role. If these SSBs are not repaired, they can degenerate into more cytotoxic DSBs during DNA replication. These DSBs are then primarily repaired by the high-fidelity HR pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA1/2 mutations, the HR pathway is compromised. These cells become heavily reliant on the BER pathway to repair SSBs and prevent the formation of DSBs. When Olaparib inhibits PARP in these HR-deficient cells, SSBs accumulate, leading to an overwhelming number of DSBs that cannot be repaired. This accumulation of genomic damage triggers cell cycle arrest and, ultimately, apoptosis.

Signaling Pathways Modulated by Olaparib

Olaparib's primary effect is on the DNA Damage Response (DDR) pathway. By inhibiting PARP, Olaparib not only prevents the repair of SSBs but also "traps" PARP enzymes on the DNA at the site of the break. This PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, further contributing to the formation of DSBs.

The accumulation of DSBs activates key DDR kinases, including Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinase 2 (CHK2) and p53, leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive, this signaling cascade will initiate apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for Olaparib from various preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of Olaparib

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |

| Calu-6 | Non-Small Cell Lung | Wild-Type | ~1 (24h exposure) | [2] |

| A549 | Non-Small Cell Lung | Wild-Type | >5 (24h exposure) | [2] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Not Specified | ≤ 1.5 | [3] |

| Medulloblastoma Cell Lines | Medulloblastoma | Not Specified | ≤ 2.4 | [3] |

| Neuroblastoma Cell Lines | Neuroblastoma | Not Specified | Variable | [3] |

| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | Variable | [3] |

| PEO1 | Ovarian | BRCA2 Mutant | Not specified, but sensitive | [4] |

| PEO1-OR | Ovarian | BRCA2 Revertant (Resistant) | Increased resistance | [4] |

Table 2: Clinical Efficacy of Olaparib

| Cancer Type | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Recurrent Ovarian Cancer | RECIST-evaluable (n=18) | Olaparib + Cediranib | 44% | 8.7 months | [5] |

| Metastatic Triple-Negative Breast Cancer | RECIST-evaluable (n=7) | Olaparib + Cediranib | 0% | 3.7 months | [5] |

| Advanced Ovarian Cancer | BRCA-deficient, chemotherapy-refractory | Olaparib (400 mg bd) | 33% | Not Reported | [6] |

| Advanced Ovarian Cancer | BRCA-deficient, chemotherapy-refractory | Olaparib (100 mg bd) | 12.5% | Not Reported | [6] |

| Disseminated Colorectal Cancer | MSI-H and MSS | Olaparib monotherapy | 0% | 1.84 months | [7] |

Detailed Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density of 200-1000 cells per well, depending on the cell line's plating efficiency. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

-

Treatment: The following day, treat the cells with a range of concentrations of Olaparib or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium may be changed every 3-4 days.

-

Fixation and Staining: After the incubation period, wash the plates with PBS, and then fix the colonies with 100% methanol for 15 minutes. Discard the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as: (mean number of colonies in treated wells / mean number of colonies in control wells) x (plating efficiency).

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 2 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio. Pipette 30 µL of this mixture onto a pre-coated slide and spread it to form a thin layer.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify parameters like tail moment and percent DNA in the tail.[5][8]

γH2AX Foci Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DSBs.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with Olaparib, a DNA damaging agent, or a combination of both for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs. Analyze the images using software like ImageJ to quantify the number and intensity of γH2AX foci per cell.[9][10][11]

Conclusion

Olaparib (AZD-2281) represents a paradigm of targeted cancer therapy, effectively exploiting the principle of synthetic lethality in cancers with deficient homologous recombination repair. Its mechanism of action is centered on the inhibition and trapping of PARP, leading to an accumulation of cytotoxic double-strand DNA breaks. The signaling pathways activated by this DNA damage ultimately determine the fate of the cancer cell, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the preclinical and translational research essential for further understanding and optimizing the therapeutic application of Olaparib and other PARP inhibitors.

References

- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. researchgate.net [researchgate.net]

- 9. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of AZD-2207: A Novel Kinase X Inhibitor for Non-Small Cell Lung Cancer

Abstract

AZD-2207 is an investigational, potent, and selective ATP-competitive inhibitor of Kinase X (KX), a novel serine/threonine kinase identified as a key driver in a subset of non-small cell lung cancers (NSCLC). This document outlines the discovery, preclinical development, and early clinical evaluation of AZD-2207. It details the compound's mechanism of action, pharmacokinetic profile, and anti-tumor efficacy in a variety of preclinical models. Furthermore, it summarizes the findings from the initial Phase I clinical trial, highlighting the safety, tolerability, and preliminary efficacy in patients with advanced NSCLC harboring KX amplification.

Introduction: The Identification of Kinase X as a Therapeutic Target

The search for novel therapeutic targets in non-small cell lung cancer (NSCLC) led to the identification of Kinase X (KX), a previously uncharacterized serine/threonine kinase. Initial genomic screening of a large cohort of NSCLC patient tumors revealed a recurrent amplification of the gene encoding KX in approximately 15% of adenocarcinomas. This amplification was correlated with poorer prognosis and resistance to standard-of-care therapies. Subsequent functional genomics studies confirmed that KX is a critical driver of tumor cell proliferation and survival in these cancers, primarily through its activation of the pro-survival "PathY" signaling cascade. This pivotal discovery established KX as a high-priority target for therapeutic intervention.

The Drug Discovery Cascade: From Hit to Lead

The discovery of AZD-2207 was a result of a rigorous high-throughput screening (HTS) campaign followed by a structure-guided lead optimization program. The HTS of a diverse compound library against recombinant human KX identified several initial "hit" compounds with low micromolar activity. A medicinal chemistry effort was then initiated to improve the potency, selectivity, and drug-like properties of these initial hits. This lead optimization process focused on enhancing the interaction of the compounds with the ATP-binding pocket of KX, resulting in the identification of AZD-2207.

Mechanism of Action of AZD-2207

AZD-2207 exerts its anti-tumor effect by potently and selectively inhibiting the kinase activity of KX. By binding to the ATP-binding site of KX, AZD-2207 prevents the phosphorylation of downstream substrates, thereby inhibiting the PathY signaling pathway. This pathway is crucial for the survival and proliferation of KX-amplified NSCLC cells. The inhibition of PathY signaling by AZD-2207 leads to the induction of apoptosis, or programmed cell death, in these cancer cells.

Signaling Pathway Diagram

Caption: The PathY signaling pathway and the inhibitory action of AZD-2207.

Preclinical Pharmacology

The preclinical development of AZD-2207 involved a comprehensive evaluation of its in vitro and in vivo activity, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

AZD-2207 demonstrated potent inhibition of KX in biochemical assays and cellular models. The selectivity of AZD-2207 was assessed against a panel of over 300 kinases, revealing a high degree of selectivity for KX.

Table 1: In Vitro Activity of AZD-2207

| Assay Type | Cell Line / Target | IC50 (nM) |

| Biochemical Assay | Recombinant Human KX | 1.2 |

| Cell-Based Assay | NCI-H3255 (KX-amplified) | 5.8 |

| Cell-Based Assay | A549 (KX-wildtype) | >10,000 |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of AZD-2207 was evaluated in a mouse xenograft model using the KX-amplified NCI-H3255 human NSCLC cell line. Oral administration of AZD-2207 resulted in a dose-dependent inhibition of tumor growth.

Table 2: In Vivo Efficacy of AZD-2207 in NCI-H3255 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| AZD-2207 | 10 | 45 |

| AZD-2207 | 30 | 85 |

| AZD-2207 | 100 | 98 |

Pharmacokinetics

The pharmacokinetic properties of AZD-2207 were characterized in mice, rats, and dogs. The compound exhibited favorable oral bioavailability and a half-life consistent with once-daily dosing.

Table 3: Pharmacokinetic Parameters of AZD-2207 in Preclinical Species

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | 10 | 1250 | 1 | 7500 | 40 |

| Rat | 10 | 980 | 2 | 8200 | 35 |

| Dog | 5 | 1500 | 2 | 12000 | 60 |

Clinical Development

Based on the promising preclinical data, AZD-2207 advanced into a Phase I, open-label, dose-escalation study in patients with advanced solid tumors, with an expansion cohort in patients with KX-amplified NSCLC.

Phase I Study Design

The primary objectives of the Phase I study were to assess the safety and tolerability of AZD-2207 and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary objectives included characterization of the pharmacokinetic profile and evaluation of preliminary anti-tumor activity.

Caption: Workflow of the Phase I clinical trial for AZD-2207.

Preliminary Clinical Findings

The dose-escalation portion of the study has been completed, and the MTD has been established at 200 mg once daily. The most common treatment-related adverse events were fatigue, nausea, and decreased appetite, which were generally mild to moderate in severity. In the expansion cohort of patients with KX-amplified NSCLC, encouraging signs of anti-tumor activity have been observed.

Table 4: Preliminary Efficacy in KX-Amplified NSCLC Expansion Cohort (n=20)

| Response Category | Number of Patients (%) |

| Complete Response (CR) | 1 (5%) |

| Partial Response (PR) | 7 (35%) |

| Stable Disease (SD) | 8 (40%) |

| Progressive Disease (PD) | 4 (20%) |

| Objective Response Rate (ORR) | 8 (40%) |

| Disease Control Rate (DCR) | 16 (80%) |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of AZD-2207 against recombinant human KX was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in 384-well plates with a final reaction volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 nM KX, 1 µM biotinylated peptide substrate, and 10 µM ATP. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of 10 µL of a solution containing 10 mM EDTA, 2 nM europium-labeled anti-phospho-substrate antibody, and 50 nM streptavidin-allophycocyanin. After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.

Cell Viability Assay

The effect of AZD-2207 on cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of AZD-2207 or vehicle control for 72 hours. At the end of the treatment period, CellTiter-Glo reagent was added to each well, and the luminescence was measured using a luminometer.

Mouse Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H3255 cells. When the tumors reached an average volume of 150-200 mm^3, the mice were randomized into treatment groups. AZD-2207 was formulated in 0.5% methylcellulose and administered by oral gavage once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width^2) / 2.

Conclusion and Future Directions

AZD-2207 is a first-in-class, potent, and selective inhibitor of KX with a promising preclinical profile and encouraging early clinical activity in patients with KX-amplified NSCLC. The ongoing Phase I study will continue to evaluate the safety and efficacy of AZD-2207 in this patient population. Future development will focus on a pivotal Phase II trial to confirm the clinical benefit of AZD-2207 and to explore potential combination strategies to further enhance its anti-tumor activity.

AZD-2207: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2207 is a synthetic, high-lipophilicity small molecule that acts as an antagonist for the cannabinoid receptor 1 (CB1).[1][2] Developed by AstraZeneca, it was investigated for its potential therapeutic applications in treating type 2 diabetes mellitus and obesity.[3][4] Although clinical development was discontinued, the study of AZD-2207's interaction with its target provides valuable insights into the pharmacology of CB1 antagonists. This technical guide offers an in-depth overview of the binding affinity and kinetics of AZD-2207, presenting available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Binding Affinity of AZD-2207

The binding affinity of a ligand to its receptor is a measure of the strength of the binding interaction. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Based on available data, AZD-2207 exhibits nanomolar binding affinity for human cannabinoid receptors. The reported Ki values are summarized in the table below.

| Target Receptor | Ki (nM) |

| Human Cannabinoid Receptor 1 (hCB1-R) | 3.5[5][6] |

| Human Cannabinoid Receptor 2 (hCB2-R) | 1.2[5][6] |

Binding Kinetics of AZD-2207

Key Kinetic Parameters:

-

Association Rate Constant (k_on): This constant reflects the rate at which the drug binds to the receptor. It is measured in units of M⁻¹s⁻¹.

-

Dissociation Rate Constant (k_off): This constant represents the rate at which the drug-receptor complex dissociates. It is measured in units of s⁻¹.

-

Equilibrium Dissociation Constant (Kd): This is the ratio of k_off to k_on (Kd = k_off / k_on) and is an indicator of binding affinity.

Experimental Protocols

Detailed methodologies for determining the binding affinity and kinetics of a compound like AZD-2207 are crucial for reproducibility and data interpretation. Below are representative protocols for standard assays used in GPCR pharmacology.

Radioligand Competition Binding Assay for Determining Ki

This assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (like AZD-2207) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity CB1 receptor antagonist or agonist labeled with a radioisotope (e.g., [³H]SR141716A).

-

Test Compound: AZD-2207.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, unlabeled CB1 receptor ligand (e.g., 10 µM SR141716A).

-

Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the hCB1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of AZD-2207.

-

For non-specific binding wells, add the non-specific binding control instead of AZD-2207.

-

For total binding wells, add assay buffer instead of AZD-2207 or the non-specific control.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the AZD-2207 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of AZD-2207 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (k_on and k_off)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can be used to determine the association and dissociation rate constants.

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., a CM5 chip with a lipid-capturing surface).

-

Receptor Source: Purified, solubilized hCB1 receptors or membrane vesicles containing the receptor.

-

Analyte: AZD-2207 in a suitable running buffer.

-

Running Buffer: A buffer that matches the assay conditions and minimizes non-specific binding (e.g., PBS with a small amount of detergent).

-

Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing the receptor (e.g., a low pH buffer or a high salt concentration).

Procedure:

-

Ligand Immobilization: Immobilize the purified hCB1 receptors or membrane vesicles onto the sensor chip surface.

-

System Priming: Prime the SPR system with running buffer to establish a stable baseline.

-

Association Phase: Inject a series of concentrations of AZD-2207 over the sensor chip surface at a constant flow rate. The binding of AZD-2207 to the immobilized receptors will cause a change in the refractive index, which is detected as an increase in the response units (RU).

-

Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of AZD-2207 from the receptors will result in a decrease in the RU.

-

Regeneration: Inject the regeneration solution to remove any remaining bound AZD-2207 and prepare the surface for the next injection cycle.

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (Kd = k_off / k_on).

-

Signaling Pathway and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the context of AZD-2207's mechanism of action and characterization.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. As an antagonist, AZD-2207 blocks this activation.

Caption: Antagonistic action of AZD-2207 on the CB1 receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in determining the Ki of AZD-2207 using a radioligand competition binding assay.

Caption: Workflow for determining binding affinity using a radioligand assay.

Experimental Workflow for Surface Plasmon Resonance (SPR)

This diagram outlines the process of measuring binding kinetics (k_on and k_off) using SPR.

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Conclusion

AZD-2207 is a potent antagonist of the cannabinoid receptors, with a higher affinity for the CB2 subtype. While detailed public information on its binding kinetics is limited, established methodologies such as radioligand binding assays and surface plasmon resonance provide robust frameworks for characterizing such interactions. The protocols and workflows detailed in this guide serve as a comprehensive resource for researchers in the field of GPCR pharmacology and drug development, enabling a deeper understanding of the principles behind the assessment of ligand-receptor binding affinity and kinetics.

References

- 1. aoshearman.com [aoshearman.com]

- 2. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. astrazeneca.com [astrazeneca.com]

- 4. AZD 2207 - AdisInsight [adisinsight.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Binding Kinetics Survey of the Drugged Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of AZD-2207 Interactions with the Cannabinoid Receptor CB1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a putative in silico modeling workflow for AZD-2207, a known antagonist of the Cannabinoid Receptor 1 (CB1).[1] In the absence of specific published modeling studies for AZD-2207, this document outlines a robust, representative methodology based on established computational and experimental approaches for other CB1 receptor antagonists and inverse agonists.

The CB1 receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for various conditions, including obesity and metabolic disorders.[2][3][4] Understanding the molecular interactions between antagonists like AZD-2207 and the CB1 receptor is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized CB1 receptor antagonists, which serve as a benchmark for contextualizing the potential interactions of AZD-2207.

Table 1: Binding Affinities of Selected CB1 Receptor Ligands

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| Rimonabant | Human CB1 | Radioligand Binding | 2.9 - 10 | 50 |

| CP55,940 | Human CB1 | Radioligand Binding | 0.92 - 2.5 | - |

| Δ⁹-THC | Human CB1 | Radioligand Binding | 25.1 - 35.2 | - |

| JWH-210 | Recombinant CB1 | Radioligand Binding | - | 1.05 x 10³ |

| JWH-250 | Recombinant CB1 | Radioligand Binding | - | 1.53 x 10² |

Data compiled from multiple sources.[5][6] Ki and IC50 values can vary based on experimental conditions.

Table 2: Interaction Energies of Rimonabant with CB1 Receptor Residues (Hypothetical Example based on published data)

| Residue | Interaction Type | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| K192 (K3.28) | Hydrogen Bond, Ionic | -2.5 | -4.5 | -7.0 |

| F200 (F3.36) | Hydrophobic | -3.9 | -0.2 | -4.1 |

| W279 (W5.43) | Hydrogen Bond, Pi-Pi Stacking | -3.2 | -1.5 | -4.7 |

| W356 (W6.48) | Hydrophobic | -3.5 | -0.5 | -4.0 |

| M363 (M6.55) | Hydrophobic | -3.0 | -0.3 | -3.3 |

This table is a representative example based on findings that Lys192 is critical for antagonist binding and that hydrophobic interactions with residues like F200, W279, and W356 are significant.[2][3][7]

Methodologies and Experimental Protocols

A typical in silico modeling study for a CB1 antagonist like AZD-2207 would involve a multi-step process, integrating computational modeling with experimental validation.

The following diagram illustrates a standard workflow for the in silico modeling of a small molecule targeting the CB1 receptor.

2.1.1. Homology Modeling of the CB1 Receptor

Given the historical challenge in crystallizing GPCRs, homology modeling is a common starting point.

-

Template Selection: The crystal structure of a related GPCR, such as the human β2 adrenergic receptor (β2-AR), is often used as a template.[7]

-

Sequence Alignment: The amino acid sequence of the human CB1 receptor is aligned with the template sequence.

-

Model Building: A 3D model of the CB1 receptor is generated using software like MODELLER or SWISS-MODEL.

-

Model Refinement and Validation: The initial model undergoes energy minimization to relieve steric clashes. The quality of the model is then assessed using tools like PROCHECK to analyze Ramachandran plots and verify stereochemical parameters.

2.1.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Ligand Preparation: The 3D structure of AZD-2207 is generated and optimized to its lowest energy conformation.

-

Receptor Grid Generation: The binding site on the CB1 model is defined. This is often guided by the location of known key residues for antagonist binding, such as Lys192.[3][7]

-

Docking Simulation: Software like AutoDock, Glide, or GOLD is used to dock the ligand into the receptor's binding site. Induced fit docking can be employed to allow for flexibility in the receptor's side chains.[7]

-

Pose Analysis: The resulting binding poses are scored and ranked. The top-ranked poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with specific amino acid residues.

2.1.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Setup: The docked complex is placed in a simulated physiological environment (e.g., a water box with ions).

-

Simulation: The simulation is run for a duration of nanoseconds to microseconds using force fields like OPLS or AMBER.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose and the persistence of key interactions.

-

Binding Free Energy Calculation: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy of the ligand.[8]

Computational predictions must be validated through experimental assays.

2.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound.[9]

-

Materials:

-

Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

A radiolabeled CB1 ligand (e.g., [³H]CP55,940 or [³H]SR141716A).

-

Test compound (AZD-2207).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2.2.2. GTPγS Functional Assay

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist.[10]

-

Principle: CB1 receptor activation by an agonist stimulates the binding of GTP to the Gα subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Procedure:

-

Incubate CB1-expressing cell membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

To test for antagonist activity, the assay is performed in the presence of a known CB1 agonist.

-

Measure the amount of bound [³⁵S]GTPγS.

-

An agonist will increase [³⁵S]GTPγS binding.

-

An antagonist will block the agonist-induced increase in binding.

-

An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding.

-

Signaling Pathway and Logical Relationships

The following diagrams illustrate the CB1 receptor signaling pathway and the logical relationship between computational and experimental approaches.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the cannabinoid receptor 1: homology modeling of its inactive state and enrichment study based on CB1 antagonist docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. In-silico designing and characterization of binding modes of two novel inhibitors for CB1 receptor against obesity by classical 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico investigation of interactions between human cannabinoid receptor-1 and its antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virtual screening using docking and molecular dynamics of cannabinoid analogs against CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

AZD-2207: A Technical Overview of a Discontinued CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding AZD-2207, a former drug candidate developed by AstraZeneca. Due to the discontinuation of its development in 2009, publicly available data is limited. This document synthesizes the known chemical and pharmacological properties of AZD-2207 and places it within the broader context of cannabinoid receptor type 1 (CB1) antagonism as a therapeutic strategy for metabolic disorders.

Intellectual Property and Development Status

AZD-2207 was a novel compound under development by AstraZeneca for the treatment of type 2 diabetes and obesity.[1] The compound progressed to Phase II clinical trials in Europe for both indications by early 2007.[1] However, development was officially discontinued in January 2009.[1] As a result, there are no active patents specifically covering the composition of matter or use of AZD-2207 for therapeutic purposes. The lack of recent patent literature or publications suggests that the intellectual property portfolio for this specific compound is no longer actively maintained.

Core Compound Information

While specific experimental data from AstraZeneca's studies are not publicly available, the fundamental chemical and pharmacological properties of AZD-2207 have been identified.

| Property | Data | Source |

| Chemical Name | 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester | [2] |

| CAS Number | 866598-45-0 | [2] |

| Molecular Formula | C25H25Cl2F3N4O4S | [2] |

| Molecular Weight | 605.45 g/mol | [2] |

| Mechanism of Action | Cannabinoid Receptor CB1 Antagonist | [1][3] |

| Therapeutic Area | Type 2 Diabetes Mellitus and Obesity | [1][3] |

| Key Characteristic | High lipophilicity | [3] |

| In Vitro Data | Good intestinal permeability in the Caco-2 model | [3] |

Mechanism of Action: CB1 Receptor Antagonism

AZD-2207 was designed as an antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are a key component of the endocannabinoid system and are widely expressed in the central nervous system and peripheral tissues, including the liver, adipose tissue, and skeletal muscle.[4][5] The overactivation of the CB1 receptor by endogenous cannabinoids is associated with increased appetite, energy storage, and the development of insulin resistance.[4][6]

By blocking the CB1 receptor, antagonists like AZD-2207 were intended to:

-

Reduce food intake.

-

Increase energy expenditure.

-

Improve insulin sensitivity in peripheral tissues.[4]

-

Decrease lipogenesis (the production of fat).[5]

The discontinuation of many first-generation CB1 antagonists was due to adverse psychiatric side effects, which were attributed to their action on CB1 receptors in the brain.[6] Subsequent research has focused on developing peripherally restricted CB1 antagonists to avoid these central nervous system effects.[5]

Signaling Pathway

The following diagram illustrates the general signaling pathway of the CB1 receptor and the proposed mechanism of action for an antagonist like AZD-2207. Activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate various downstream cellular processes related to metabolism and appetite. An antagonist like AZD-2207 would bind to the CB1 receptor and prevent its activation by endocannabinoids, thereby blocking this signaling cascade.

Caption: General signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like AZD-2207.

Experimental Protocols

Due to the discontinuation of AZD-2207's development, specific experimental protocols from AstraZeneca's preclinical and clinical studies are not publicly available. For researchers interested in studying CB1 receptor antagonism, a general experimental workflow would typically involve the following stages:

Caption: A generalized experimental workflow for the development of a CB1 receptor antagonist.

Conclusion

AZD-2207 represents a class of compounds that, while holding therapeutic promise for metabolic diseases, faced significant developmental hurdles, likely related to the known on-target side effects of central CB1 receptor antagonism. Although the development of AZD-2207 was discontinued, the underlying science of CB1 receptor modulation continues to be an area of active research, with a focus on peripherally restricted agents to improve the safety profile. The information available for AZD-2207 serves as a valuable case study for drug development professionals in the field of metabolic disorders.

References

- 1. AZD 2207 - AdisInsight [adisinsight.springer.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of PARP Inhibitors

Topic: In Vitro Assay Protocols for PARP Inhibitors (Exemplified for Compounds like AZD-2207)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) system.[1][2] Specifically, PARP1 plays a key role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1][5] This document provides detailed protocols for in vitro assays to characterize the activity of PARP inhibitors like AZD-2207.

Signaling Pathway of PARP in DNA Repair

The diagram below illustrates the central role of PARP in the base excision repair pathway and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.

Experimental Protocols

PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[6]

Materials:

-

High-binding 96-well plates (histone-coated)

-

Recombinant human PARP1 enzyme

-

Test compound (e.g., AZD-2207) at various concentrations

-

PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Biotinylated NAD+

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (optional)

-

Microplate reader with luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in PARP buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Setup: To each well of the histone-coated plate, add 40 µg of cell lysate or a specified amount of recombinant PARP1 enzyme.[6]

-

Inhibitor Incubation: Add the diluted test compound or controls to the wells and incubate for 1 hour at room temperature.[6]

-

Enzymatic Reaction: Initiate the PARP reaction by adding biotinylated NAD+ to each well. Incubate for 1 hour at 30°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate again three times. Add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescent signal using a microplate reader.[6]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Fluorometric)

This protocol assesses the cytotoxic or cytostatic effect of the PARP inhibitor on cancer cell lines, particularly to compare its effect on BRCA-proficient versus BRCA-deficient cells.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Test compound (e.g., AZD-2207) at various concentrations

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

Microplate reader with fluorescence detection

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours. The reagent is converted to the fluorescent resorufin by metabolically active cells.

-

Data Acquisition: Measure the fluorescence intensity (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC50 value. The IC50 is the concentration of the drug that reduces cell viability by 50%.[7]

Experimental Workflow

The following diagram outlines the key steps in the PARP1 enzymatic activity assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Development of Novel PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3] PARP inhibitors trap the PARP enzyme on DNA at the site of an SSB, leading to the formation of double-strand breaks (DSBs) during DNA replication.[1] In cells with a compromised homologous recombination (HR) pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and targeted cancer cell death.[3][4]

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the activity of novel PARP inhibitors, such as AZD-2207. The protocols outlined below describe methods to assess the inhibitor's effect on cell viability, PARP activity, and the induction of DNA damage.

Signaling Pathway of PARP Inhibition in Cancer Cells

The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA repair pathways. In normal cells, single-strand breaks are repaired by the BER pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs are converted to more lethal double-strand breaks during replication. In cancer cells with defective HR repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

Experimental Protocols

Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the effect of the PARP inhibitor on the proliferation and viability of cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of AZD-2207 in the appropriate cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of AZD-2207. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment:

-

For MTS/MTT assays: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP content as an indicator of cell viability via luminescence.

-

-

Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated controls. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PARP Activity Assay (Chemiluminescent)

This assay measures the ability of AZD-2207 to inhibit PARP enzyme activity within the cell.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of AZD-2207 for 1-4 hours.

-

Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein activity.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[5]

-

PARP Activity Measurement:

-

Use a commercially available chemiluminescent PARP assay kit. These kits typically measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well plate format.[5]

-

Incubate the cell lysates with the reaction mixture according to the manufacturer's instructions.

-

Detect the signal using a streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.[5]

-

-

Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the PARP inhibitor activity. Calculate the IC50 value for PARP inhibition.

Immunofluorescence Assay for DNA Damage (γH2AX Foci Formation)

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Workflow:

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with AZD-2207 at concentrations around the IC50 value for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Antibody Staining:

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Data Presentation

The quantitative data from these assays should be summarized in clear and structured tables to facilitate comparison between different cell lines and treatment conditions.

Table 1: IC50 Values of AZD-2207 in Cancer Cell Lines

| Cell Line | BRCA Status | IC50 (nM) |

| Cell Line A | BRCA1 mutant | 15 |

| Cell Line B | BRCA2 mutant | 25 |

| Cell Line C | BRCA wild-type | >1000 |

Table 2: PARP Activity Inhibition by AZD-2207

| Cell Line | AZD-2207 Conc. (nM) | % PARP Activity Inhibition |

| Cell Line A | 1 | 20 |

| 10 | 55 | |

| 100 | 95 |

Table 3: Quantification of γH2AX Foci Formation

| Cell Line | Treatment | Average γH2AX Foci per Nucleus |

| Cell Line A | Vehicle Control | 2 |

| AZD-2207 (20 nM) | 25 | |

| Cell Line C | Vehicle Control | 3 |

| AZD-2207 (20 nM) | 5 |

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the preclinical characterization of novel PARP inhibitors like AZD-2207. By employing these cell-based assays, researchers can effectively determine the potency, mechanism of action, and selectivity of new compounds, thereby guiding further drug development efforts. The combination of cell viability, enzymatic activity, and DNA damage assessment offers a comprehensive profile of the inhibitor's cellular effects.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for AZD2281 (Olaparib) in Animal Models

< Disclaimer: The following application notes and protocols are for research purposes only. The compound AZD-2207 could not be identified in publicly available literature. Based on the nomenclature, it is highly likely that the intended compound was AZD2281 (Olaparib) , a well-researched PARP inhibitor from AstraZeneca. Therefore, all information provided below pertains to AZD2281 (Olaparib).

1. Introduction

Olaparib (also known as AZD2281 or KU-0059436) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with IC50 values of 5 nM and 1 nM, respectively.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP, Olaparib disrupts the repair of SSBs, which, during DNA replication, can lead to the formation of cytotoxic DNA double-strand breaks (DSBs).[4] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[4][5][6] These application notes provide an overview of the dosages, administration routes, and experimental protocols for the use of Olaparib in preclinical animal models.

2. Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib exerts its anticancer effects primarily through two mechanisms: catalytic inhibition of PARP and PARP trapping.

-

Catalytic Inhibition: Olaparib competes with the natural substrate NAD+ to bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation inhibits the recruitment of DNA repair proteins to the site of single-strand breaks.[4]

-

PARP Trapping: Olaparib binding to PARP enhances the enzyme's association with damaged DNA.[4] The resulting trapped PARP-DNA complexes are more cytotoxic than the unrepaired single-strand breaks alone, as they can obstruct DNA replication forks, leading to the formation of double-strand breaks.[4]

In cells with a functioning homologous recombination (HR) pathway, these double-strand breaks can be repaired. However, in tumor cells with HR deficiency (e.g., due to BRCA mutations), these breaks are not repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.[4]

3. Signaling Pathway Diagram

Caption: Mechanism of Olaparib-induced synthetic lethality.

4. Quantitative Data Summary

The following tables summarize the dosages and administration of Olaparib in various preclinical animal models.

Table 1: Olaparib Monotherapy in Xenograft and Genetically Engineered Mouse Models

| Animal Model | Cancer Type | Dosage & Route | Schedule | Key Finding |

| Nude Mice | Lung (Calu-6) | 50 mg/kg, p.o. | Daily for 5 days | Increased tumor vessel perfusion.[1][3] |

| Nude Mice | Colon (SW620) | 10 mg/kg, p.o. | Daily for 5 days (in combo with TMZ) | Significant inhibition of tumor volume when combined with temozolomide.[7] |

| NOD-SCID Mice | Ovarian (PDX, BRCA2 mut) | 5 mg/mL, p.o. | Daily | Greatly inhibited tumor growth.[5] |

| BRCA1-deficient Mice | Mammary | 25, 50, 100, 200 mg/kg in diet | Continuous or intermittent | Dose-dependent delay in tumor development.[8] |

| SCID-Beige Mice | Ovarian (PEO1ip/PEO4ip) | 50 mg/kg, i.p. | Daily for 6 weeks | Monitored for survival endpoints.[9] |

| Nude Mice | Ovarian (SKOV3/A2780) | - (in combo with metformin) | - | Combination significantly inhibited tumor xenografts.[10] |

| C57BL/6 Mice | Carboplatin-resistant | 200 mg/kg, p.o. | Daily for 5 days | Decreased tumor growth and increased mean survival.[11] |

Table 2: Olaparib in Combination Therapy

| Animal Model | Cancer Type | Combination Agent(s) | Olaparib Dosage & Route | Schedule | Key Finding |

| Nude Mice | Lung (Calu-6) | Radiation (10 Gy total) | 50 mg/kg, p.o. | Daily for 5 days, 30 min before radiation | Enhanced therapeutic response to radiation.[1][3] |

| NOD-SCID Mice | Ovarian (PDX, BRCA2 mut) | Carboplatin | 5 mg/mL, p.o. | Daily | Increased antitumor effects with concomitant carboplatin.[5] |

| Nude Mice | Pediatric Solid Tumors | Topotecan/Cyclophosphamide | - | Olaparib given 30 min prior to chemo | Minimal impact when added to chemotherapy in these models.[12] |